molecular formula C15H17FN4O B15121144 N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide

N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B15121144
M. Wt: 288.32 g/mol
InChI Key: FMBXPALOEZNXFO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, an imidazole ring, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the imidazole and fluorophenyl groups. Common synthetic routes include:

    Formation of Azetidine Ring: This step often involves the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of Imidazole Group: The imidazole ring can be introduced through nucleophilic substitution reactions, often using imidazole derivatives and suitable leaving groups.

    Attachment of Fluorophenyl Group: The fluorophenyl group is typically introduced via electrophilic aromatic substitution reactions, using fluorobenzene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide
  • N-(4-bromophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide
  • N-(4-methylphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-[(2-methylimidazol-1-yl)methyl]azetidine-1-carboxamide

InChI

InChI=1S/C15H17FN4O/c1-11-17-6-7-19(11)8-12-9-20(10-12)15(21)18-14-4-2-13(16)3-5-14/h2-7,12H,8-10H2,1H3,(H,18,21)

InChI Key

FMBXPALOEZNXFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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